N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester) N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester) N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester) is a PEG derivative containing an amino group with two t-butyl esters. The amino groups is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The t-butyl protected carboxyl group can be deprotected under acidic conditions. PEG Linkers may be useful in the development of antibody drug conjugates.
Brand Name: Vulcanchem
CAS No.: 2093153-97-8
VCID: VC0536646
InChI: InChI=1S/C40H80N2O16/c1-39(2,3)57-37(43)7-13-45-19-25-51-31-34-54-28-22-48-16-10-42(12-18-50-24-30-56-36-33-53-27-21-47-15-9-41)11-17-49-23-29-55-35-32-52-26-20-46-14-8-38(44)58-40(4,5)6/h7-36,41H2,1-6H3
SMILES: CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCN
Molecular Formula: C40H80N2O16
Molecular Weight: 845.08

N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester)

CAS No.: 2093153-97-8

Cat. No.: VC0536646

Molecular Formula: C40H80N2O16

Molecular Weight: 845.08

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester) - 2093153-97-8

Specification

Description N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester) is a PEG derivative containing an amino group with two t-butyl esters. The amino groups is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The t-butyl protected carboxyl group can be deprotected under acidic conditions. PEG Linkers may be useful in the development of antibody drug conjugates.
CAS No. 2093153-97-8
Molecular Formula C40H80N2O16
Molecular Weight 845.08
IUPAC Name tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C40H80N2O16/c1-39(2,3)57-37(43)7-13-45-19-25-51-31-34-54-28-22-48-16-10-42(12-18-50-24-30-56-36-33-53-27-21-47-15-9-41)11-17-49-23-29-55-35-32-52-26-20-46-14-8-38(44)58-40(4,5)6/h7-36,41H2,1-6H3
Standard InChI Key HDYQXCFGWDQGRX-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCN
Appearance Solid powder

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